Cas no 530141-45-8 (4-Bromo-2-fluoro-5-iodophenol)

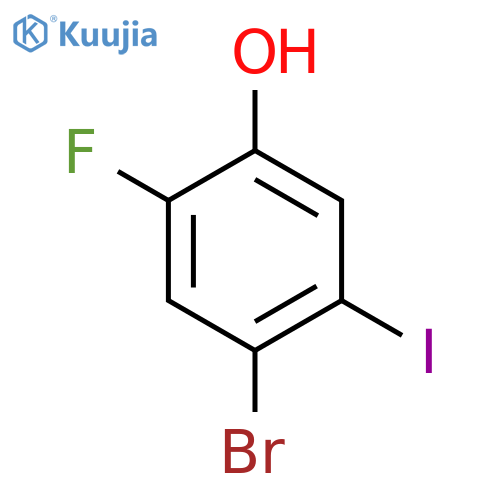

4-Bromo-2-fluoro-5-iodophenol structure

商品名:4-Bromo-2-fluoro-5-iodophenol

CAS番号:530141-45-8

MF:C6H3BrFIO

メガワット:316.894296884537

CID:4977116

4-Bromo-2-fluoro-5-iodophenol 化学的及び物理的性質

名前と識別子

-

- 4-bromo-2-fluoro-5-iodophenol

- 4-Bromo-2-fluoro-5-iodophenol

-

- インチ: 1S/C6H3BrFIO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H

- InChIKey: DNETUGBNNNHJCR-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C=C(C(=C1)O)F)Br

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 124

- トポロジー分子極性表面積: 20.2

- 疎水性パラメータ計算基準値(XlogP): 3

4-Bromo-2-fluoro-5-iodophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013016765-500mg |

4-Bromo-2-fluoro-5-iodophenol |

530141-45-8 | 97% | 500mg |

$839.45 | 2023-09-01 | |

| Alichem | A013016765-1g |

4-Bromo-2-fluoro-5-iodophenol |

530141-45-8 | 97% | 1g |

$1579.40 | 2023-09-01 | |

| Alichem | A013016765-250mg |

4-Bromo-2-fluoro-5-iodophenol |

530141-45-8 | 97% | 250mg |

$499.20 | 2023-09-01 |

4-Bromo-2-fluoro-5-iodophenol 関連文献

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

530141-45-8 (4-Bromo-2-fluoro-5-iodophenol) 関連製品

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬